molecular formula C7H11NO2 B13472100 2-((1R,5S,6S)-3-azabicyclo[3.1.0]hexan-6-yl)acetic acid

2-((1R,5S,6S)-3-azabicyclo[3.1.0]hexan-6-yl)acetic acid

Cat. No.: B13472100
M. Wt: 141.17 g/mol
InChI Key: GNOMKESJHGOJFG-GOHHTPAQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(1R,5S,6R)-3-azabicyclo[310]hexan-6-yl]acetic acid is a bicyclic compound with a unique structure that includes a nitrogen atom within a three-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl]acetic acid typically involves the cyclopropanation of maleimides. This reaction can be carried out on a gram scale, providing high yields and diastereoselectivities. The major diastereoisomers can be easily isolated by chromatography on silica gel .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are crucial for optimizing these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

2-[(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl]acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-[(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl]acetic acid exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The pathways involved would depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl]acetic acid is unique due to its specific bicyclic structure and the presence of an acetic acid moiety. This combination of features makes it particularly interesting for various applications in research and industry.

Properties

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

2-[(1R,5S)-3-azabicyclo[3.1.0]hexan-6-yl]acetic acid

InChI

InChI=1S/C7H11NO2/c9-7(10)1-4-5-2-8-3-6(4)5/h4-6,8H,1-3H2,(H,9,10)/t4?,5-,6+

InChI Key

GNOMKESJHGOJFG-GOHHTPAQSA-N

Isomeric SMILES

C1[C@@H]2[C@@H](C2CC(=O)O)CN1

Canonical SMILES

C1C2C(C2CC(=O)O)CN1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.